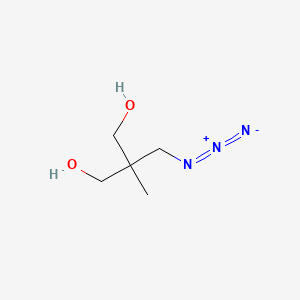
2-(Azidomethyl)-2-methylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)-2-methylpropane-1,3-diol is an organic compound characterized by the presence of an azido group attached to a methylated propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-2-methylpropane-1,3-diol typically involves the reaction of 2-(Chloromethyl)-2-methyl-1,3-propanediol with sodium azide in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azidomethyl)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium azide in DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Hydrogen gas with palladium on carbon.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Synthesis of Novel Polymers
One of the primary applications of 2-(azidomethyl)-2-methylpropane-1,3-diol is as a monomer in the synthesis of novel polymers. It can be utilized in the production of polyester resins, which are essential for coatings and gel coats. The compound acts as a polymer modifier or additive, enhancing the properties of the final product, such as thermal stability and mechanical strength .
Case Study: Polyester Resins
- Application : Used in gel coats and coatings.
- Benefits : Improved durability and resistance to environmental factors.
- Yield : High yields reported in polymerization reactions involving this compound.
Click Chemistry Applications
The azide group in this compound makes it an excellent candidate for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of triazole compounds, which are valuable in drug discovery and materials science.
Case Study: Triazole Derivatives
- Method : CuAAC with propargylic esters.
- Outcome : Formation of water-soluble triazole derivatives with antibacterial properties.
- Efficiency : High antibacterial activity comparable to commercial antibiotics like ampicillin .
Bioconjugation and Drug Delivery Systems
The ability to functionalize biomolecules with this compound has implications in bioconjugation strategies. The azide can be used to attach drugs or imaging agents to biological targets, enhancing their therapeutic efficacy or visibility.
Case Study: Drug Delivery Systems
- Application : Conjugation with chitin derivatives.
- Results : Creation of nanoparticles that showed enhanced antibacterial activity.
- Reusability : Catalysts derived from these conjugates can be reused multiple times without loss of activity .
Synthesis of Energetic Materials
Research has indicated that compounds containing azide functionalities can serve as precursors for energetic materials. This compound can be involved in synthesizing nitrogen-rich compounds with potential applications in propellants and explosives.
Case Study: Energetic Performance
- Compound : Azidonitramino ethers derived from azides.
- Performance : Exhibited promising energetic properties suitable for developing environmentally friendly materials .
Catalysis
The compound has been explored as a catalyst in various organic reactions due to its unique structural features. Its derivatives have shown effectiveness in catalyzing aldol reactions under mild conditions.
Data Table: Catalytic Activity
| Reaction Type | Catalyst Type | Yield (%) | Notes |
|---|---|---|---|
| Aldol Reaction | Water-soluble triazole derivatives | Up to 90 | Non-toxic and reusable at least 10 times |
| CuAAC | Azide-functionalized polymers | High | Effective for synthesizing complex molecules |
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)-2-methylpropane-1,3-diol involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in click chemistry for the efficient and selective modification of molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azidomethyl)cyclopropane-1,1-dicarboxylic acid: Another azido compound with a cyclopropane backbone.
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: A highly azido-functionalized compound.
Uniqueness
2-(Azidomethyl)-2-methylpropane-1,3-diol is unique due to its combination of an azido group with a methylated propanediol backbone, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective modification and functionalization of molecules.
Propiedades
Fórmula molecular |
C5H11N3O2 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2-(azidomethyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C5H11N3O2/c1-5(3-9,4-10)2-7-8-6/h9-10H,2-4H2,1H3 |
Clave InChI |
IHPRWRLUJYAIQF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN=[N+]=[N-])(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















